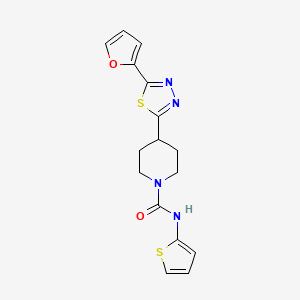

4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

The compound 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide features a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5 and a piperidine-1-carboxamide moiety linked to a thiophen-2-yl group. This hybrid structure combines heterocyclic motifs known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its synthesis typically involves coupling thiadiazole intermediates with substituted piperidine derivatives under optimized reaction conditions .

Properties

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-16(17-13-4-2-10-23-13)20-7-5-11(6-8-20)14-18-19-15(24-14)12-3-1-9-22-12/h1-4,9-11H,5-8H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUHOJUXDSTDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple heterocycles, including thiadiazole, furan, and thiophene. Its molecular formula is , with a molecular weight of approximately 336.44 g/mol. The presence of these heterocycles is critical as they contribute to the compound's biological activity.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing thiadiazole rings have been shown to inhibit bacterial growth effectively. The specific compound has demonstrated activity against various bacterial strains, although detailed IC50 values are yet to be established.

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral potential. Studies have reported that certain substituted thiadiazoles can inhibit viral replication in vitro. The incorporation of furan and thiophene moieties may enhance this activity by improving the compound's interaction with viral proteins or enzymes.

Anti-inflammatory Properties

Compounds similar to the one have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary data suggest that this compound may exhibit selective inhibition towards COX-II, which is implicated in various inflammatory diseases.

The biological activity of This compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen survival or inflammatory pathways.

- Receptor Interaction : It could interact with cellular receptors that modulate immune responses.

- Cellular Uptake : The structural characteristics allow for effective cellular uptake, enhancing its bioavailability and efficacy.

Case Studies and Research Findings

A recent study focused on several thiadiazole derivatives showed promising results against a range of pathogens. For example:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Bacterial Strain X | 25 | |

| Compound B | Viral Strain Y | 10 | |

| Compound C | COX-II Enzyme | 0.52 |

These findings indicate that modifications to the thiadiazole structure can lead to enhanced biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiadiazole Derivatives with Piperidine/Thiophene Motifs

Table 1: Key Structural Analogs and Properties

Key Observations:

- Thiadiazole Substitutions : The target compound’s 5-furan substitution distinguishes it from BJ02069 (5-methyl) and other analogs with carbamoyl or arylthio groups (e.g., L077-0026 in ). Furan’s electron-rich nature enhances hydrogen bonding with biological targets, as seen in α-amylase inhibition .

Thiadiazole Derivatives with Heterocyclic Moieties

Table 2: Bioactivity Comparison

Key Observations:

- Furan vs. Thiophene : The target compound’s thiophen-2-yl group may confer higher metabolic stability compared to SA07’s dual furan system, which is prone to oxidative degradation .

- Piperidine vs. Piperazine : Egalognastat’s piperazine ring improves CNS targeting, whereas the target compound’s piperidine-carboxamide may favor peripheral enzyme inhibition .

Research Findings and Implications

Pharmacological Potential

- Anticancer Activity : Structural analogs like 7c (IC₅₀ = 12.3 µM) highlight the role of thiadiazole-furan hybrids in apoptosis induction, a trait likely shared by the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.